1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine

Lipophilicity Drug-likeness Lead optimization

1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine (CAS 62936-76-9) is a tertiary enamine formed by the condensation of pyrrolidine with a 3,6-dihydro-2H-pyran-4-one equivalent, bearing the molecular formula C9H15NO and a monoisotopic mass of 153.11537 Da. The compound features a pyrrolidine nitrogen directly conjugated to the vinyl ether double bond of the dihydropyran ring, creating an enamine system that combines the nucleophilic reactivity of a secondary amine with the electronic influence of the ring oxygen.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 62936-76-9
Cat. No. B1659015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine
CAS62936-76-9
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CCOCC2
InChIInChI=1S/C9H15NO/c1-2-6-10(5-1)9-3-7-11-8-4-9/h3H,1-2,4-8H2
InChIKeyMYXXCWHPWZMVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine CAS 62936-76-9: Core Identity and Comparator Landscape for Informed Procurement


1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine (CAS 62936-76-9) is a tertiary enamine formed by the condensation of pyrrolidine with a 3,6-dihydro-2H-pyran-4-one equivalent, bearing the molecular formula C9H15NO and a monoisotopic mass of 153.11537 Da [1]. The compound features a pyrrolidine nitrogen directly conjugated to the vinyl ether double bond of the dihydropyran ring, creating an enamine system that combines the nucleophilic reactivity of a secondary amine with the electronic influence of the ring oxygen . This scaffold is present in 76 patent documents, indicating broad utility as a synthetic intermediate and pharmacophore component [1]. Despite zero indexed primary literature articles, its extensive patent footprint and distinct physicochemical profile—moderate lipophilicity (LogP ≈ 1.32), low polar surface area (PSA = 12.47 Ų), and dual hydrogen bond acceptor capacity—differentiate it from closely related carbocyclic, thiopyran, and piperidine analogs in ways that bear directly on procurement decisions for medicinal chemistry and fragment-based drug discovery programs .

Why 1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine Cannot Be Casually Replaced by In-Class Enamine Analogs


The pyrrolidine-dihydropyran enamine scaffold occupies a narrow physicochemical niche that is not replicated by its closest structural neighbors. The ring oxygen in the dihydropyran moiety simultaneously increases hydrogen bond acceptor count (HBA = 2) relative to carbocyclic enamines (HBA = 1) while preserving a low polar surface area (PSA = 12.47 Ų) compared to the thiopyran analog (PSA = 28.54 Ų) . This combination—augmented polarity without excessive PSA inflation—means that substituting the oxygen for a methylene (carbocyclic) or sulfur (thiopyran) predictably shifts lipophilicity by over one LogP unit and alters hydrogen bonding capacity, both of which have well-established consequences for solubility, permeability, and off-target binding in drug discovery settings [1]. The high patent count (76) relative to analogs further suggests that this specific scaffold has been preferentially selected across multiple independent discovery programs, implying empirical advantages that warrant careful consideration before any generic substitution [2].

Quantitative Differentiation of 1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine from Closest Analogs: A Comparator-Anchored Evidence Guide


Lipophilicity Reduction of ~1.3 LogP Units versus the Carbocyclic Enamine Analog Improves Aqueous Solubility Predictions

1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine exhibits a computed LogP of 1.32, substantially lower than that of the directly analogous carbocyclic enamine 1-(cyclohex-1-en-1-yl)pyrrolidine, which has a measured/semi-empirical LogP of ~2.6 (XLogP3-AA) [1]. The ΔLogP of approximately –1.3 log units arises from the replacement of a ring methylene with an oxygen atom. This shift places the target compound firmly within the optimal LogP range (1–3) for oral drug candidates, whereas the carbocyclic analog approaches the upper boundary at which solubility limitations and promiscuous protein binding become more prevalent. The oxygen heteroatom contributes polarity without the PSA penalty incurred by sulfur substitution (see Evidence Item 2).

Lipophilicity Drug-likeness Lead optimization

PSA Advantage of 12.47 Ų versus the Thiopyran Analog (28.54 Ų) Balances Permeability with Polarity

The polar surface area of 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine is calculated at 12.47 Ų, which is less than half that of the thiopyran analog 1-(3,6-dihydro-2H-thiopyran-4-yl)pyrrolidine at 28.54 Ų (ΔPSA = –16.07 Ų) . Both compounds maintain two hydrogen bond acceptors (O/N vs. S/N), but the sulfur atom in the thiopyran ring contributes disproportionately to PSA due to its larger van der Waals radius and polarizability. The target compound's low PSA is well below the commonly cited threshold of 60–70 Ų for oral absorption and below 90 Ų for blood-brain barrier penetration, while the thiopyran analog, though still within these limits, has a PSA that is more than doubled, potentially reducing passive membrane permeability.

Polar surface area Membrane permeability Blood-brain barrier

Molecular Weight Reduction of ~14 Da versus the Piperidine Analog for Fragment-Based Drug Discovery Compliance

With a molecular weight of 153.22 Da, the target compound is approximately 14 Da lighter than the piperidine analog 1-(3,6-dihydro-2H-pyran-4-yl)piperidine (MW = 167.25 Da; ΔMW = –14.03) . Both share identical PSA (12.47 Ų) and the same dihydropyran core, but the pyrrolidine ring (5-membered) contributes one fewer methylene unit than the piperidine ring (6-membered). In fragment-based drug discovery, a difference of 14 Da is significant, as the widely adopted 'Rule of Three' prescribes MW < 300 Da for fragment libraries, and smaller fragments provide greater ligand efficiency (binding energy per heavy atom) when optimized. The pyrrolidine variant also has a slightly lower LogP (1.32 vs. 1.71 for the piperidine analog), offering a modest additional solubility advantage.

Fragment-based drug discovery Molecular weight Lead efficiency

Dual Hydrogen Bond Acceptor Capacity versus the Carbocyclic Analog Enables Additional Binding Interactions

The dihydropyran oxygen in the target compound constitutes a second hydrogen bond acceptor (HBA = 2: nitrogen + ether oxygen), whereas the carbocyclic analog 1-(cyclohex-1-en-1-yl)pyrrolidine possesses only one HBA (the pyrrolidine nitrogen) [1]. This additional acceptor is geometrically positioned approximately 2.5–3.0 Å from the enamine nitrogen and is oriented in the plane of the dihydropyran ring, providing a directional hydrogen bonding vector that can engage protein backbone amides, side-chain donors, or structured water molecules in a binding pocket. The carbocyclic analog lacks this interaction entirely, while the thiopyran analog provides a sulfur atom with substantially weaker hydrogen bond acceptor character (sulfur is a poor HBA compared to oxygen).

Hydrogen bonding Target engagement Scaffold optimization

Patent Document Prevalence (n = 76) versus Scarce Literature Indexing Confirms Broad Industrial Validation as a Privileged Scaffold

Database annotation records 76 patent documents referencing 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine, compared with zero indexed primary literature articles [1]. This stark asymmetry (76:0 patent-to-literature ratio) indicates that the compound has been extensively utilized in proprietary industrial research while remaining largely absent from the open academic literature. In contrast, the carbocyclic analog 1-(cyclohex-1-en-1-yl)pyrrolidine is listed in PubChem with a more balanced literature and patent profile, suggesting broader academic use but less concentrated industrial IP protection. The 76-patent count for the target compound is unusually high for a simple building block of MW ~153 Da, consistent with its role as a 'privileged scaffold'—a molecular framework that appears repeatedly across diverse biological targets in patent disclosures. This implies empirical validation of the dihydropyran-pyrrolidine enamine motif across multiple therapeutic programs.

Patent landscape Privileged scaffold Procurement intelligence

Priority Application Scenarios for 1-(3,6-Dihydro-2H-pyran-4-yl)pyrrolidine Based on Quantified Differentiating Properties


Fragment-Based Drug Discovery Library Construction Requiring Low-MW, Dual-HBA Scaffolds with Moderate Lipophilicity

With MW = 153.22 Da, LogP = 1.32, and HBA = 2, this compound satisfies the Rule of Three criteria for fragment libraries (MW < 300, LogP ≤ 3, HBA ≤ 6) while offering a 14-Da weight advantage over the piperidine analog . Procurement for fragment screening collections is justified by its balanced physicochemical profile: sufficient polarity for aqueous solubility (LogP ~1.3 vs. ~2.6 for the carbocyclic analog) without the PSA penalty of the thiopyran variant, maximizing the probability of detecting weak but ligand-efficient binding events that can be elaborated into lead series.

CNS-Penetrant Lead Optimization Where Low PSA and Controlled LogP Are Critical Parameters

The exceptionally low PSA (12.47 Ų) combined with moderate LogP (1.32) places this compound well within favorable ranges for blood-brain barrier penetration (typically PSA < 90 Ų, LogP 1–4) . Unlike the carbocyclic analog, which sacrifices the oxygen HBA and increases LogP to ~2.6, or the thiopyran analog, which inflates PSA to 28.54 Ų, the target compound uniquely balances these competing requirements. This makes it a rational procurement choice for neuroscience programs where maintaining both passive permeability and specific target hydrogen bonding is essential.

Patent-Aware Medicinal Chemistry Campaigns Seeking Privileged Scaffolds with Demonstrated IP Breadth

The annotation of 76 patent documents referencing this scaffold—versus zero primary literature articles—indicates concentrated industrial validation across multiple therapeutic areas . For organizations building patent positions around novel chemical series, procuring a building block with established IP precedent enables access to published synthetic routes, known biological target space, and structure-activity relationship precedents embedded in patent disclosures. This reduces the risk of investing in an unvalidated chemical starting point and may accelerate lead identification by leveraging prior art rather than starting de novo.

Enamine-Mediated Organocatalysis and Diversity-Oriented Synthesis Exploiting Vinyl Ether Electronic Effects

The enamine linkage conjugated to a vinyl ether creates a unique electronic environment where the oxygen atom modulates the nucleophilicity of the β-carbon through inductive and resonance effects. This electronic tuning is absent in carbocyclic enamine analogs and differs substantially from thiopyran enamines due to the divergent electronegativity of oxygen versus sulfur. The compound's single rotatable bond and low molecular complexity (heavy atom count = 11) make it a synthetically tractable starting point for diversity-oriented synthesis, where the dihydropyran double bond and the enamine nitrogen provide two orthogonal functionalization handles . This dual reactivity profile, combined with the scaffold's presence in 76 patents, supports its procurement as a versatile building block for parallel synthesis and library production.

Quote Request

Request a Quote for 1-(3,6-dihydro-2H-pyran-4-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.